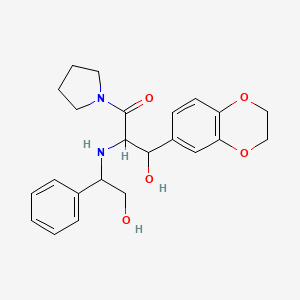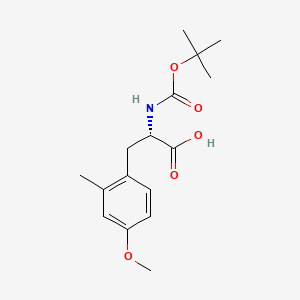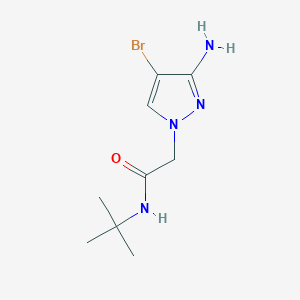![molecular formula C20H27N B13644358 4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)
4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family It is characterized by the presence of two tert-butyl groups attached to the biphenyl structure, which significantly influences its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or amines are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.
科学研究应用
4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of tert-butyl groups can influence its binding affinity and selectivity, leading to specific biological effects.
相似化合物的比较
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the amine group.
4,4’-Bis(1,1-dimethylethyl)-1,1’-biphenyl: Another biphenyl derivative with tert-butyl groups but different substitution patterns.
Uniqueness
4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine is unique due to the presence of both tert-butyl groups and an amine group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
属性
分子式 |
C20H27N |
|---|---|
分子量 |
281.4 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(4-tert-butylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-9-7-14(8-10-15)17-13-16(20(4,5)6)11-12-18(17)21/h7-13H,21H2,1-6H3 |
InChI 键 |
ODZBOWNEYXGNHD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
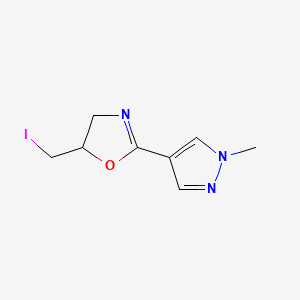
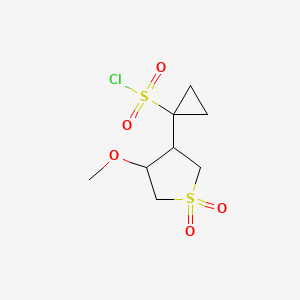
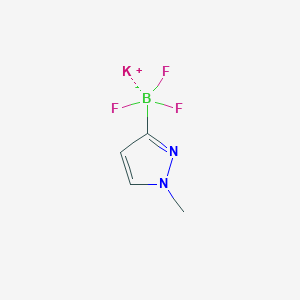

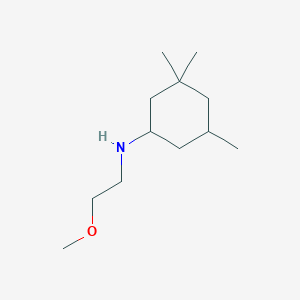
![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)


![3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B13644340.png)
![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)
